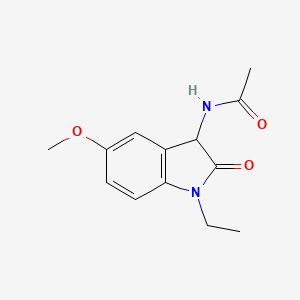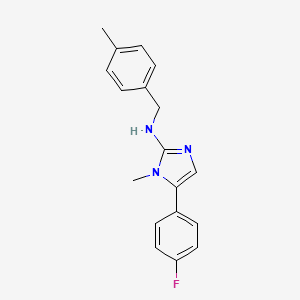![molecular formula C23H16ClF2N5OS B11565951 N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565951.png)
N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including chloro, fluoro, and phenyl groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of highly functionalized triazolothiadiazines with excellent yields . Industrial production methods may involve scaling up this procedure while ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparaison Avec Des Composés Similaires
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-[7-(4-FLUOROPHENYL)-5-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE
- N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETAMIDE These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The unique combination of functional groups in N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct reactivity and potential applications.
Propriétés
Formule moléculaire |
C23H16ClF2N5OS |
|---|---|
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H16ClF2N5OS/c24-17-12-16(10-11-18(17)26)27-22(32)20-19(13-6-8-15(25)9-7-13)30-31-21(28-29-23(31)33-20)14-4-2-1-3-5-14/h1-12,19-20,30H,(H,27,32) |
Clé InChI |
VDRMRNFMRCLZNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11565868.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11565872.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11565874.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B11565883.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11565899.png)
![4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11565905.png)
![2-(2-methylphenoxy)-N-[3-(phenylsulfonyl)-5-(pyridin-2-ylsulfanyl)phenyl]acetamide](/img/structure/B11565907.png)
![3-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]propanehydrazide](/img/structure/B11565909.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11565926.png)

![N-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565936.png)

![3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11565957.png)
![N-(4-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565965.png)
